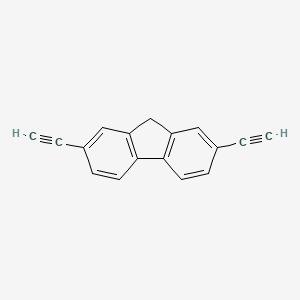

9H-Fluorene, 2,7-diethynyl-

Description

BenchChem offers high-quality 9H-Fluorene, 2,7-diethynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene, 2,7-diethynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diethynyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10/c1-3-12-5-7-16-14(9-12)11-15-10-13(4-2)6-8-17(15)16/h1-2,5-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOXHIPLBUUYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477703 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94463-11-3 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-diethynyl-9H-fluorene: Synthesis, Properties, and Applications

Introduction

2,7-diethynyl-9H-fluorene is a pivotal organic molecule that has garnered significant attention within the scientific community, particularly in the fields of materials science and organic electronics. Its rigid, planar fluorene core, functionalized with highly reactive terminal alkyne groups at the 2 and 7 positions, makes it an exceptional building block for the synthesis of advanced conjugated polymers and functional materials. The unique electronic and photophysical properties of the fluorene moiety, such as high photoluminescence quantum yield and thermal stability, are conferred to the materials derived from it.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 2,7-diethynyl-9H-fluorene, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Physicochemical Properties

The fundamental structure of 2,7-diethynyl-9H-fluorene consists of a central 9H-fluorene core, which is a tricyclic aromatic hydrocarbon, with ethynyl (–C≡CH) substituents at the 2 and 7 positions. The sp-hybridized carbon atoms of the alkyne groups extend the π-conjugated system of the fluorene core, which is crucial for its electronic and optical properties. The methylene bridge at the 9-position (C9) is a key feature, as it can be readily functionalized, typically with alkyl chains, to enhance the solubility of the molecule and its derivatives without significantly altering the electronic properties of the conjugated backbone.[2][3]

Caption: Chemical structure of 2,7-diethynyl-9H-fluorene.

Physicochemical and Spectroscopic Properties

| Property | Value/Expected Characteristics | Source |

| Molecular Formula | C₁₇H₁₀ | - |

| Molecular Weight | 214.26 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [4] |

| Melting Point | Expected to be relatively high, likely >150 °C. For comparison, 2,7-diacetyl-9H-fluorene has a melting point of 173 °C. | [5] |

| Solubility | Poorly soluble in water; soluble in many organic solvents such as toluene, THF, and chloroform.[4][6] Alkylation at the C9 position significantly improves solubility.[2][3] | |

| ¹H NMR | Expected signals for aromatic protons in the range of 7.5-7.8 ppm, a singlet for the methylene protons at C9 around 4.0 ppm, and a singlet for the acetylenic protons around 3.1 ppm. | [7][8] |

| ¹³C NMR | Aromatic carbons expected in the 120-150 ppm range. Acetylenic carbons (C≡CH) are expected around 83 ppm and 78 ppm. The methylene carbon (C9) signal is anticipated around 37 ppm. | [1][7][9] |

| UV-Vis Absorption | In solution, fluorene derivatives typically show absorption maxima in the UV region, often between 300-400 nm, corresponding to π-π* transitions of the conjugated system. | [5][7][10] |

| Fluorescence Emission | Exhibits strong fluorescence, typically in the blue region of the visible spectrum (400-450 nm), with a high quantum yield. | [3][5][7][11] |

Synthesis of 2,7-diethynyl-9H-fluorene

The most prevalent and efficient method for synthesizing 2,7-diethynyl-9H-fluorene is through a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. To prevent undesirable side reactions, a two-step process is typically employed, starting with the coupling of a 2,7-dihalofluorene with a silyl-protected alkyne, followed by deprotection to yield the terminal di-alkyne.

Caption: Synthetic workflow for 2,7-diethynyl-9H-fluorene.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of similar 2,7-diethynylfluorene derivatives.[7]

Step 1: Synthesis of 2,7-bis(trimethylsilylethynyl)-9H-fluorene

-

Rationale: This initial step introduces the alkyne functionality in a protected form using trimethylsilylacetylene (TMSA). The TMS group is a common protecting group for terminal alkynes, preventing their self-coupling (Glaser coupling) under the reaction conditions. The Sonogashira reaction is highly efficient for this transformation.

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9H-fluorene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Add degassed toluene and triethylamine (Et₃N) in a 4:1 ratio by volume. Triethylamine acts as both a solvent and the base required to neutralize the HBr formed during the reaction.

-

To this stirred suspension, add trimethylsilylacetylene (TMSA, 2.5 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-bis(trimethylsilylethynyl)-9H-fluorene as a solid.

-

Step 2: Deprotection to 2,7-diethynyl-9H-fluorene

-

Rationale: The removal of the TMS protecting groups is necessary to generate the reactive terminal alkyne functionalities. This is typically achieved under basic conditions.

-

Procedure:

-

Dissolve the purified 2,7-bis(trimethylsilylethynyl)-9H-fluorene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Add a solution of potassium hydroxide (KOH, 3.0 eq) in methanol to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Neutralize the reaction mixture with a dilute aqueous solution of HCl.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, 2,7-diethynyl-9H-fluorene. Further purification can be achieved by recrystallization.

-

Applications in Research and Development

The unique structural and electronic features of 2,7-diethynyl-9H-fluorene make it a highly valuable monomer in the synthesis of advanced materials.

Organic Electronics

The primary application of 2,7-diethynyl-9H-fluorene is in the field of organic electronics. Its derivatives are extensively used in:

-

Organic Light-Emitting Diodes (OLEDs): Polymers containing the 2,7-fluorene unit are known for their strong blue emission, high efficiency, and good thermal stability, making them excellent candidates for the emissive layer in OLEDs.[1]

-

Organic Photovoltaics (OPVs): The fluorene core can act as an electron-donating unit in donor-acceptor copolymers used in the active layer of OPV devices.[1]

-

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of polyfluorenes facilitates intermolecular π-π stacking, which is beneficial for charge transport in OFETs.

The terminal alkyne groups of 2,7-diethynyl-9H-fluorene allow for its incorporation into conjugated polymers through various polymerization techniques, such as Sonogashira polymerization, to create materials with tailored optoelectronic properties.

Caption: Conceptual diagram of polymer synthesis using 2,7-diethynyl-9H-fluorene.

Drug Development and Bioimaging

While less common, the fluorescent nature of the fluorene core has led to its exploration in biomedical applications. Fluorene-based molecules have been investigated as fluorescent probes for bioimaging.[2] The alkyne groups on 2,7-diethynyl-9H-fluorene could potentially be used for "click" chemistry reactions to attach biomolecules for targeted delivery or sensing applications. However, this remains a nascent area of research for this specific compound.

Conclusion

2,7-diethynyl-9H-fluorene is a cornerstone molecule for the development of advanced organic materials. Its straightforward synthesis via the Sonogashira coupling reaction, combined with its rigid, conjugated structure and highly versatile terminal alkyne groups, provides a robust platform for creating novel polymers and functional molecules. The exceptional photophysical and electronic properties inherent to the fluorene core are readily transferred to its derivatives, making them highly sought after for applications in organic electronics. As research continues to push the boundaries of materials science, the importance of fundamental building blocks like 2,7-diethynyl-9H-fluorene is set to grow, paving the way for the next generation of electronic and biomedical technologies.

References

-

Stenutz, R. 2,7-dichloro-9H-fluorene. NIST. [Link]

-

Request PDF. Synthesis and properties of new liquid crystals derivatives of 2,7-diethynyl-9,9-dihexylfluorene. ResearchGate. [Link]

- Google Patents. CN105001044A - Synthesis method of 2,7-dichlorofluorene.

-

ThaiJo. Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. Indochina Applied Sciences. [Link]

-

J-GLOBAL. 2,7-Diethynyl-9,9-dibutyl-9H-fluorene | Chemical Substance Information. [Link]

-

Sciencemadness Wiki. Fluorene. [Link]

-

ResearchGate. 2,7-Bis(bromomethyl)-9,9′-diethylfluorene. [Link]

-

Wikipedia. Fluorene. [Link]

-

ResearchGate. 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine. [Link]

-

PubChem. 2,7-Dichlorofluorene. [Link]

-

MDPI. Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. [Link]

-

PubMed Central. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. [Link]

-

SpectraBase. 2,7-Dinitro-9H-fluorene - Optional[13C NMR] - Spectrum. [Link]

-

CORE. Investigations on 2,7-diamino-9-fluorenol photochemistry. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

-

Merck Index. 9H-Fluorene. [Link]

-

ResearchGate. Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. [Link]

-

NIST WebBook. 9H-Fluoren-9-ol. [Link]

-

Chegg.com. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorene - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 7. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

9H-Fluorene, 2,7-diethynyl- CAS number 137359-52-9

An In-Depth Technical Guide to 9H-Fluorene, 2,7-diethynyl- (CAS 137359-52-9): A Core Moiety for Advanced Materials and a Potential Scaffold in Drug Discovery

Introduction

9H-Fluorene, 2,7-diethynyl- (CAS No. 137359-52-9) is a specialized organic compound built upon the fluorene nucleus. Fluorene itself is a polycyclic aromatic hydrocarbon known for its violet fluorescence and utility as a foundational structure in materials science and medicinal chemistry. The strategic placement of highly reactive ethynyl (acetylenic) groups at the 2 and 7 positions transforms the parent fluorene molecule into a versatile and rigid bifunctional monomer. These terminal alkyne functionalities serve as powerful handles for constructing highly conjugated systems through polymerization and for precise molecular assembly via click chemistry.

This guide provides a comprehensive technical overview of 2,7-diethynyl-9H-fluorene, detailing its molecular properties, synthetic pathways, and established applications in organic electronics. It further explores its potential as a scaffold in the realm of drug discovery, offering insights for researchers and development professionals.

Molecular Properties and Characterization

The core of 2,7-diethynyl-9H-fluorene is the planar, tricyclic fluorene system, which imparts significant thermal stability and a high photoluminescence quantum yield.[1] The ethynyl groups at the C2 and C7 positions extend the π-conjugated system, influencing the molecule's electronic and optical properties. The hydrogen at the C9 position is mildly acidic (pKa ≈ 22.6 in DMSO for the parent fluorene), allowing for further derivatization at this site to tune solubility and prevent the formation of undesirable aggregates (keto defects) in polymer applications.

Table 1: Physicochemical Properties of 9H-Fluorene and Related Derivatives

| Property | Value / Description | Source |

| IUPAC Name | 2,7-diethynyl-9H-fluorene | - |

| CAS Number | 137359-52-9 | - |

| Molecular Formula | C₁₇H₁₀ | - |

| Molecular Weight | 214.26 g/mol | - |

| Appearance | Typically a white to off-white crystalline solid. | |

| Solubility | Insoluble in water; soluble in many organic solvents like THF, chloroform, toluene. | |

| Fluorescence | Fluorene and its derivatives are known for strong blue-violet fluorescence. | [2] |

| Thermal Stability | Fluorene-based materials exhibit good thermal stability. | [1] |

Characterization is typically performed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, while FT-IR spectroscopy will show characteristic peaks for the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C triple bond stretch (~2100 cm⁻¹). UV-Visible absorption and photoluminescence spectroscopy are critical for evaluating its optical properties, which are central to its application in organic electronics.

Synthesis and Derivatization

The most common and efficient route to 2,7-diethynyl-9H-fluorene involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. The typical precursor for this synthesis is 2,7-dibromo-9H-fluorene, which can be synthesized from the parent 9H-fluorene via bromination.[3]

The causality behind this choice is twofold:

-

Aryl Bromides as Substrates : Bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, offering a good balance of reactivity and stability compared to iodides (more reactive, more expensive) or chlorides (less reactive).

-

Sonogashira Coupling : This reaction is highly tolerant of various functional groups and proceeds under relatively mild conditions, making it a cornerstone of modern organic synthesis for creating carbon-carbon bonds involving sp-hybridized carbons.

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthetic pathway to 2,7-diethynyl-9H-fluorene.

Applications in Research and Development

Core Building Block for Organic Electronics

The primary application of 2,7-diethynyl-9H-fluorene is as a monomer for the synthesis of conjugated polymers. Its rigid, linear structure and bifunctional nature make it an ideal building block for creating poly(fluorene ethynylene)s (PFEs) and other related polymers. These materials are heavily investigated for use in:

-

Organic Light-Emitting Diodes (OLEDs) : Polyfluorenes are valued for their high luminescence efficiency and tunable emission color, particularly in the blue region of the spectrum.[1]

-

Organic Photovoltaics (OPVs) : The broad absorption and good charge transport properties of fluorene-based polymers make them suitable as donor materials in bulk heterojunction solar cells.[4]

-

Sensors : The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, making them useful in chemical and biological sensing applications.

The polymerization is often achieved through an oxidative coupling (Hay coupling) of the terminal alkynes or, more commonly, another Sonogashira coupling reaction with a dihalo-aromatic comonomer.

Caption: Polymerization of 2,7-diethynyl-9H-fluorene via Sonogashira coupling.

Potential Scaffold in Drug Development and Bioconjugation

While less established than its materials science applications, the 2,7-diethynyl-9H-fluorene scaffold holds significant potential for drug development professionals. The two terminal alkyne groups are perfect substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."

This opens several strategic possibilities:

-

Scaffold for Combinatorial Chemistry : The C₂-symmetric fluorene core can be decorated with two identical or different molecular fragments via CuAAC, allowing for the rapid generation of compound libraries for high-throughput screening.

-

Fluorescent Labeling : The inherent fluorescence of the fluorene core makes it a candidate for creating fluorescent probes. The ethynyl groups can be used to attach the fluorene tag to biomolecules (proteins, DNA, etc.) that have been modified to contain an azide group.

-

Linker for Bivalent Ligands : In drug design, connecting two pharmacophores with a rigid linker can significantly enhance binding affinity and selectivity. 2,7-diethynyl-9H-fluorene can serve as this rigid linker, with the distance between the two active moieties precisely controlled.

Experimental Protocol: Synthesis of 2,7-diethynyl-9H-fluorene

This protocol describes a two-step synthesis starting from 2,7-dibromo-9H-fluorene, involving a Sonogashira coupling with a protected alkyne followed by deprotection.

Materials and Equipment:

-

2,7-dibromo-9H-fluorene

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Step 1: Sonogashira Coupling (Protection)

-

To a dry Schlenk flask under an inert atmosphere, add 2,7-dibromo-9H-fluorene (1.0 eq), Pd(PPh₃)₄ (0.04 eq), and CuI (0.08 eq).

-

Add anhydrous toluene and anhydrous triethylamine (v/v ratio of 2:1).

-

Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (2.5 eq) via syringe.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

-

Evaporate the solvent under reduced pressure. The crude product, 2,7-bis(trimethylsilylethynyl)-9H-fluorene, can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

Step 2: Deprotection of Silyl Group

-

Dissolve the purified product from Step 1 in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

-

The resulting solid is the target compound, 2,7-diethynyl-9H-fluorene, which can be further purified by recrystallization.

Safety and Handling

The toxicological properties of 2,7-diethynyl-9H-fluorene have not been fully investigated.[5] However, related halogenated fluorenes are known to cause skin, eye, and respiratory irritation.[6] Therefore, standard laboratory precautions should be strictly followed:

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle the compound in a well-ventilated fume hood, especially when dealing with powders to avoid dust inhalation.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[7]

-

Storage : Store in a tightly closed container in a cool, dry place away from light.

Conclusion

9H-Fluorene, 2,7-diethynyl- is a highly valuable building block whose utility is firmly established in the field of organic materials science. Its rigid structure and fluorescent properties, combined with the synthetic versatility of its two ethynyl groups, make it a premier monomer for advanced conjugated polymers used in OLEDs and other electronic devices. Furthermore, its potential as a rigid, fluorescent scaffold accessible via click chemistry presents exciting opportunities for innovation in drug discovery, diagnostics, and bioconjugation. As research in these fields progresses, the demand for and applications of this specialized fluorene derivative are set to expand.

References

- Changzhou Mascot Import & Export Co.,Ltd. (2024, March 25). 2,7-Dihydroxy-9-fluorenone - Industry News.

- Chemsrc. (2025, August 21). 9H FLUORENE | CAS#:86-73-7.

- Addis Ababa University. (n.d.).

- Gebre, B. H., & Gebremeskel, G. (2021). Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. Biologics: Targets & Therapy, 15, 363–373.

- Apollo Scientific. (2022, September 16).

- Novina, J. J., Vasuki, G., Singh, P., & Thomas, K. R. J. (2016). 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine.

- Google Patents. (n.d.). CN105001044A - Synthesis method of 2,7-dichlorofluorene.

- PubChem. (n.d.). 2,7-Dichlorofluorene. Retrieved January 10, 2026.

- ResearchGate. (2025, August 6). Synthesis and properties of new liquid crystals derivatives of 2,7-diethynyl-9,9-dihexylfluorene.

- J-GLOBAL. (n.d.).

- Xu, Y., et al. (2025, July 8). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Oncology.

- Chemsrc. (2025, August 26). 2,7-Diacetyl fluorene | CAS#:961-27-3.

- Rich, R. L., & Myszka, D. G. (2005). Applications of biomolecular interaction analysis in drug development. Drug Discovery Today, 10(19), 1281-1292.

- Lupton, J. M., et al. (2008). DFT based Monte Carlo simulations of poly(9,9-dialkylfluorene-2,7-diyl) polymers in solution. Macromolecules, 41(18), 6859–6868.

- Frontiers Media S.A. (n.d.).

- Anuragudom, P., Wongchanapiboon, T., Lee, T. R., & Phanichphant, S. (2006). Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Chiang Mai Journal of Science, 33(2), 221-226.

- Vámosi, P., et al. (2023). Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Molecules, 28(14), 5437.

- Roses, A. D. (2001). Clinical pharmacogenomics: applications in pharmaceutical R&D. IDrugs, 4(6), 687-690.

- Sigma-Aldrich. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99%.

- Tameev, A. R., et al. (2022). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers, 14(23), 5171.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. etd.aau.edu.et [etd.aau.edu.et]

- 4. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]

- 5. 9H FLUORENE | CAS#:86-73-7 | Chemsrc [chemsrc.com]

- 6. 2,7-Dichlorofluorene | C13H8Cl2 | CID 251987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc [chemsrc.com]

A Tale of Two Precursors: Unraveling the Reactivity of 2,7-Diethynylfluorene and 2,7-Dibromofluorene in Synthetic Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorene Core as a Privileged Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and rich electron system provide an ideal framework for the development of novel therapeutics and functional organic materials.[1] The 2 and 7 positions of the fluorene core are particularly amenable to functionalization, allowing for the synthesis of a diverse array of derivatives with tailored electronic and biological properties. Among the most versatile and widely utilized building blocks are 2,7-dibromofluorene and its synthetic descendant, 2,7-diethynylfluorene. This technical guide provides an in-depth exploration and comparative analysis of the reactivity of these two pivotal precursors, offering insights into their respective strengths and strategic applications in modern synthetic chemistry.

2,7-Dibromofluorene: The Workhorse of Cross-Coupling Chemistry

2,7-Dibromofluorene serves as a robust and versatile starting material for a multitude of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Its prevalence in the synthetic chemist's toolbox stems from its straightforward synthesis and predictable reactivity.

Synthesis of 2,7-Dibromofluorene

The direct bromination of fluorene is the most common route to 2,7-dibromofluorene. This electrophilic aromatic substitution is typically carried out using bromine in a suitable solvent, often with a Lewis acid catalyst to enhance the electrophilicity of the bromine.[2] A milder and more selective method involves the use of N-bromosuccinimide (NBS) in a polar solvent.

Experimental Protocol: Synthesis of 2,7-Dibromofluorene [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (2.2 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid and wash with water to remove succinimide.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,7-dibromofluorene as a white to off-white solid.

Reactivity in Cross-Coupling Reactions

The bromine atoms at the 2 and 7 positions of 2,7-dibromofluorene are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In this reaction, 2,7-dibromofluorene is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of polyfluorenes and other conjugated materials.[3]

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling of 2,7-dibromofluorene.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting 2,7-dibromofluorene with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. The Sonogashira coupling is the primary method for the synthesis of 2,7-diethynylfluorene from its dibromo precursor.

Figure 2: Generalized workflow for the Sonogashira coupling of 2,7-dibromofluorene.

2,7-Diethynylfluorene: A Gateway to Advanced Architectures

2,7-Diethynylfluorene is a highly valuable building block, prized for the reactivity of its terminal alkyne functionalities. These groups can participate in a variety of transformations, including further cross-coupling reactions, cycloadditions, and polymerization, opening doors to complex molecular architectures.

Synthesis of 2,7-Diethynylfluorene

The most common and efficient synthesis of 2,7-diethynylfluorene involves a double Sonogashira coupling of 2,7-dibromofluorene with a protected acetylene equivalent, followed by deprotection. The use of a silyl-protected alkyne, such as trimethylsilylacetylene, is standard practice to prevent the undesired homocoupling (Glaser coupling) of the terminal alkyne under the reaction conditions.

Experimental Protocol: Synthesis of 2,7-Diethynylfluorene

Step 1: Synthesis of 2,7-Bis(trimethylsilylethynyl)fluorene

-

Reaction Setup: To a solution of 2,7-dibromofluorene (1.0 eq) in a degassed solvent mixture of toluene and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

-

Reagent Addition: Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the mixture to 70-80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2,7-bis(trimethylsilylethynyl)fluorene.

Step 2: Deprotection to 2,7-Diethynylfluorene

-

Reaction Setup: Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,7-diethynylfluorene can be further purified by recrystallization or column chromatography.

Reactivity Profile

The terminal alkyne groups of 2,7-diethynylfluorene are its defining reactive feature. They can undergo a variety of transformations that are not accessible to the dibromo analogue.

While 2,7-dibromofluorene acts as the electrophilic partner in Sonogashira couplings, 2,7-diethynylfluorene serves as the nucleophilic component. It can be coupled with aryl or vinyl halides to generate more extended conjugated systems. This reversal of reactivity roles is a key distinction between the two fluorene derivatives.

A significant aspect of the reactivity of terminal alkynes is their propensity to undergo oxidative homocoupling, known as the Glaser-Hay coupling. In the presence of a copper catalyst and an oxidant (often air), two terminal alkyne molecules can couple to form a diyne. This can be an undesirable side reaction in many applications, but it can also be harnessed for the synthesis of specific polymeric structures.

Figure 3: The Glaser-Hay homocoupling of 2,7-diethynylfluorene.

The terminal alkyne groups of 2,7-diethynylfluorene are ideal partners for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This highly efficient and regioselective reaction allows for the facile conjugation of the fluorene core to biomolecules, polymers, and other functional materials bearing azide groups.

Comparative Reactivity Analysis

The choice between 2,7-dibromofluorene and 2,7-diethynylfluorene as a starting material is dictated by the desired synthetic outcome and the intended reaction pathway. The following table summarizes the key differences in their reactivity profiles.

| Feature | 2,7-Dibromofluorene | 2,7-Diethynylfluorene |

| Primary Reactive Site | C-Br bond (electrophilic) | C≡C-H bond (nucleophilic/acidic proton) |

| Typical Coupling Partners | Organoboron reagents (Suzuki), Terminal alkynes (Sonogashira) | Aryl/vinyl halides (Sonogashira), Azides (Click Chemistry) |

| Key Reaction Types | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, etc.) | Sonogashira coupling, Glaser-Hay homocoupling, Cycloadditions (e.g., CuAAC) |

| Role in Sonogashira Coupling | Electrophile | Nucleophile |

| Susceptibility to Homocoupling | Low | High (Glaser-Hay coupling) |

| Synthetic Versatility | Excellent for introducing aryl and vinyl substituents. | Excellent for forming alkynyl linkages, click reactions, and polymerization via alkyne coupling. |

Applications in Drug Development and Materials Science

Both 2,7-dibromofluorene and 2,7-diethynylfluorene are instrumental in the synthesis of a wide range of functional molecules and materials.

-

Polyfluorenes: Both monomers are key precursors for the synthesis of polyfluorenes, a class of conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The choice of monomer and polymerization method (e.g., Suzuki vs. Sonogashira polymerization) allows for fine-tuning of the polymer's electronic and optical properties.[3]

-

Fluorescent Probes: The inherent fluorescence of the fluorene core can be modulated by the substituents at the 2 and 7 positions. This has led to the development of fluorene-based fluorescent probes for the detection of biologically relevant analytes.

-

Drug Discovery: The fluorene scaffold has been incorporated into a variety of biologically active molecules. The ability to readily functionalize the 2 and 7 positions using either the dibromo or diethynyl precursor provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

2,7-Dibromofluorene and 2,7-diethynylfluorene represent two sides of the same synthetic coin, each offering a unique set of reactive handles for the elaboration of the fluorene core. While 2,7-dibromofluorene excels as an electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions, 2,7-diethynylfluorene provides access to a complementary set of transformations centered around the reactivity of its terminal alkyne groups. A thorough understanding of the distinct reactivity profiles of these two key building blocks is essential for the rational design and efficient synthesis of novel fluorene-based materials and therapeutic agents. The strategic choice between these precursors empowers researchers to navigate the complex landscape of modern synthetic chemistry and unlock the full potential of the versatile fluorene scaffold.

References

- CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google P

- CN101070268A - Process for preparing 2,7-2-bromofluorene - Google P

-

Leclerc, M., & Morin, J. F. (2002). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 35(23), 8715–8720. (URL: [Link])

Sources

The Ascendancy of Diethynylfluorene Derivatives: A Technical Guide to their Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Diethynylfluorene derivatives have emerged as a pivotal class of organic semiconducting materials, underpinning significant advancements in organic electronics. Their rigid, planar structure, coupled with the versatile chemistry of the ethynyl linkages, allows for precise tuning of their electronic and photophysical properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of diethynylfluorene-based materials. We will delve into the fundamental principles governing their electronic behavior, supported by experimental data and computational analysis. Detailed protocols for synthesis and device fabrication are provided, offering a practical framework for researchers in the field. This document serves as a comprehensive resource for scientists and engineers seeking to harness the potential of diethynylfluorene derivatives in next-generation organic electronic devices.

Introduction: The Allure of the Diethynylfluorene Core

The fluorene moiety, a tricyclic aromatic hydrocarbon, offers a unique combination of chemical stability, high photoluminescence quantum yield, and good charge transport properties.[1] The introduction of ethynyl (acetylenic) groups at the 2 and 7 positions of the fluorene core dramatically enhances its utility in organic electronics. These ethynyl linkages serve as rigid spacers and versatile synthetic handles, enabling the construction of extended π-conjugated systems through reactions like the Sonogashira cross-coupling.[2] This modularity allows for the systematic modification of the electronic structure, leading to a rich diversity of materials with tailored properties for specific applications.

The 9-position of the fluorene ring is typically substituted with two alkyl chains (e.g., hexyl or octyl) to ensure solubility in common organic solvents, a crucial prerequisite for solution-based processing of large-area electronic devices.[3][4] The interplay between the rigid conjugated backbone and the flexible side chains dictates the material's morphology and, consequently, its charge transport characteristics.

This guide will navigate the landscape of diethynylfluorene derivatives, from their molecular design and synthesis to their performance in optoelectronic devices. We will explore the fundamental electronic properties that make these materials so compelling and provide practical insights into their characterization and application.

Synthetic Strategies: Building the Diethynylfluorene Backbone

The synthesis of diethynylfluorene derivatives and their subsequent polymerization are cornerstones of their application in organic electronics. The Sonogashira cross-coupling reaction is the preeminent method for forming the crucial carbon-carbon bonds that extend the π-conjugation.[2]

Synthesis of the 2,7-Diethynyl-9,9-dialkylfluorene Monomer

The journey begins with the synthesis of the diethynylfluorene monomer. A typical and effective route starts from the commercially available 2,7-dibromofluorene.

Protocol 1: Synthesis of 2,7-Diethynyl-9,9-dihexylfluorene [5]

-

Alkylation of 2,7-Dibromofluorene:

-

To a solution of 2,7-dibromofluorene in a suitable solvent (e.g., dimethyl sulfoxide), add a strong base such as potassium tert-butoxide.

-

Slowly add 1-bromohexane at room temperature and stir the reaction mixture overnight.

-

The alkylation at the C9 position is crucial for solubility. The choice of alkyl chain length can influence the material's morphology and electronic properties.

-

Purify the resulting 2,7-dibromo-9,9-dihexylfluorene by column chromatography.[6]

-

-

Sonogashira Coupling with a Protected Acetylene:

-

Dissolve 2,7-dibromo-9,9-dihexylfluorene and a protected acetylene, such as trimethylsilylacetylene (TMSA), in a mixture of triethylamine and a suitable solvent like toluene.[5]

-

Add a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI.[2]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by techniques like thin-layer chromatography).

-

-

Deprotection of the Acetylene:

-

Remove the trimethylsilyl (TMS) protecting groups by treating the product with a base, such as potassium carbonate, in a mixture of methanol and tetrahydrofuran.

-

This step yields the desired 2,7-diethynyl-9,9-dihexylfluorene monomer.

-

Purify the final product by column chromatography.

-

Caption: Synthetic route to the 2,7-diethynyl-9,9-dihexylfluorene monomer.

Polymerization via Sonogashira Coupling

The true power of diethynylfluorene monomers lies in their ability to be polymerized with various aromatic dihalides to create a vast library of conjugated polymers with diverse electronic properties.

Protocol 2: Sonogashira Polymerization [7]

-

Reactant Preparation:

-

In a Schlenk flask, dissolve the 2,7-diethynyl-9,9-dialkylfluorene monomer and an aromatic dihalide (e.g., a dibrominated thiophene, benzothiadiazole, or another fluorene derivative) in a deoxygenated solvent mixture, such as toluene and diisopropylamine.

-

-

Catalyst Addition:

-

Add the palladium and copper catalysts, for instance, tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, to the reaction mixture under an inert atmosphere.

-

-

Polymerization:

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (typically 24-48 hours). The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Polymer Isolation and Purification:

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.

-

The final polymer is typically a fibrous or powdery solid.

-

Unveiling the Electronic Landscape: Characterization Techniques

A thorough understanding of the electronic properties of diethynylfluorene derivatives is paramount for their effective application. A combination of electrochemical, spectroscopic, and computational methods provides a comprehensive picture of their electronic structure and behavior.

Electrochemical Characterization: Probing the Frontier Molecular Orbitals

Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. These frontier molecular orbitals govern the material's charge injection and transport properties, as well as its optical bandgap.[8][9]

Protocol 3: Cyclic Voltammetry for HOMO/LUMO Determination

-

Electrolyte Preparation:

-

Prepare a solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 0.1 M.

-

-

Working Electrode and Analyte:

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Dissolve a small amount of the diethynylfluorene derivative in the electrolyte solution.

-

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential of the working electrode and measuring the resulting current.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:[8]

-

EHOMO (eV) = -[Eox (vs. Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs. Fc/Fc⁺) + 4.8]

-

-

The electrochemical bandgap (Egel) can be calculated as the difference between the LUMO and HOMO energy levels: Egel = |ELUMO - EHOMO|.

-

Caption: Workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.

Photophysical Properties: Absorption and Emission of Light

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of conjugated materials. They provide insights into the electronic transitions and the nature of the excited states.[10]

-

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength. The absorption spectrum reveals the energy required to promote an electron from the HOMO to the LUMO (the π-π* transition). The absorption edge can be used to estimate the optical bandgap (Egopt).

-

Fluorescence Spectroscopy: This technique measures the emission of light from a material after it has been excited by absorbing light. The fluorescence spectrum provides information about the energy of the first excited singlet state (S₁) and the efficiency of radiative decay (photoluminescence quantum yield). The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Representative Photophysical and Electrochemical Data for Diethynylfluorene Derivatives

| Compound/Polymer | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Egopt (eV) | Reference |

| 2,7-Diarylfluorene 1 | 328 | 376 | -5.51 | -2.35 | 3.16 | [11] |

| 2,7-Diarylfluorene 2 | 334 | 387 | -5.45 | -2.33 | 3.12 | [11] |

| PFDTBT Copolymer | 388, 541 | 649 | -5.31 | -3.38 | 1.93 | [12] |

| Poly[9,9-di(2′-ethylhexyl)fluoren-2,7-yleneethynylene] | 381 | 419 | - | - | - | [12] |

Computational Modeling: A Window into the Molecular Orbitals

Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the electronic properties of organic molecules.[13][14] By solving the Schrödinger equation within the DFT framework, we can calculate the energies and spatial distributions of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: FMO theory provides a qualitative understanding of chemical reactivity and electronic transitions.[15] Visualizing the HOMO and LUMO can reveal the nature of the electronic excitations. For many diethynylfluorene derivatives, the HOMO is typically delocalized along the entire conjugated backbone, while the LUMO may have a similar distribution or be more localized on electron-accepting units within the polymer chain.[16] This spatial overlap between the HOMO and LUMO influences the oscillator strength of the electronic transition and, consequently, the intensity of the light absorption.

Caption: A simplified energy level diagram showing the HOMO and LUMO.

Applications in Organic Electronics: From Light Emission to Energy Conversion

The tunable electronic properties of diethynylfluorene derivatives make them highly versatile materials for a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Diethynylfluorene-based polymers are excellent candidates for the emissive layer in OLEDs, particularly for blue light emission, due to their wide bandgaps and high photoluminescence quantum yields.[3] The color of the emitted light can be tuned by copolymerizing the diethynylfluorene monomer with other aromatic units that have different electron-donating or -accepting properties.[17]

Protocol 4: Fabrication of a Simple Polymer-Based OLED

-

Substrate Preparation:

-

Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Treat the ITO surface with oxygen plasma or UV-ozone to improve its work function and promote adhesion of the subsequent layer.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.[18]

-

Anneal the substrate on a hotplate to remove residual water.

-

-

Emissive Layer Deposition:

-

Dissolve the diethynylfluorene-based polymer in a suitable organic solvent (e.g., toluene or chlorobenzene).

-

Spin-coat the polymer solution onto the PEDOT:PSS layer to form the emissive layer.

-

Anneal the film to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator.

-

Deposit a low work function metal, such as calcium or a thin layer of lithium fluoride followed by aluminum, through a shadow mask to define the cathode.

-

-

Encapsulation:

-

Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to protect the device from oxygen and moisture.

-

Table 2: Performance of Selected Diethynylfluorene-Based OLEDs

| Emissive Polymer | Color | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) | Reference |

| Poly(FV) | Green-Yellow | 1350 | 0.51 (cd/A) | 2.5 | [13] |

| DFBTA | Green | 168000 | 3.7 | ~3.5 | [19] |

Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of diethynylfluorene polymers facilitates intermolecular π-π stacking, which is conducive to efficient charge transport. This makes them promising materials for the active channel in OFETs.[11] The charge carrier mobility is a key performance metric for OFETs and is highly dependent on the molecular packing and film morphology.

Protocol 5: Fabrication of a Bottom-Gate, Top-Contact OFET

-

Substrate and Dielectric:

-

Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

-

Clean the substrate thoroughly.

-

-

Semiconductor Deposition:

-

Deposit the diethynylfluorene-based polymer onto the SiO₂ surface using a solution-based technique such as spin-coating or solution shearing.[20]

-

Anneal the film to improve the molecular ordering.

-

-

Source and Drain Electrode Deposition:

-

Using a shadow mask, thermally evaporate a suitable metal, such as gold, to define the source and drain electrodes on top of the polymer film.

-

-

Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.

-

Calculate the charge carrier mobility from the transfer characteristics in the saturation regime.[7]

-

Table 3: Charge Transport Properties of Diethynylfluorene-Based Polymers in OFETs

| Polymer | Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |

| PFO-b-PSt2 | 9.8 x 10⁻⁶ | - | EO device | [21] |

| P(NDI2OD-T2) | - | - | - | [22] |

Organic Solar Cells (OSCs)

In organic solar cells, diethynylfluorene-based polymers can function as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.[23][24] The absorption spectrum and HOMO/LUMO energy levels of the polymer are critical for achieving efficient light harvesting and charge separation.

Protocol 6: Fabrication of a Bulk Heterojunction Organic Solar Cell [23]

-

Substrate and HIL:

-

Prepare an ITO-coated glass substrate and deposit a PEDOT:PSS layer as described for OLED fabrication.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the diethynylfluorene-based donor polymer and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent.

-

Spin-coat the blend solution onto the PEDOT:PSS layer to form the BHJ active layer.

-

Anneal the film to optimize the morphology for efficient charge separation and transport.

-

-

Cathode Deposition:

-

Deposit a low work function cathode, such as Ca/Al or LiF/Al, via thermal evaporation.

-

-

Characterization:

-

Measure the current-voltage (I-V) characteristics of the solar cell under simulated solar illumination (e.g., AM1.5G at 100 mW/cm²).

-

Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[5]

-

Table 4: Photovoltaic Performance of Diethynylfluorene-Based Copolymers

| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| LAPPS29 | PCBM | 0.85 | 3.48 | 32 | 0.95 | |

| PBTFB | PC₇₁BM | 0.84 | 4.10 | 45 | 1.55 | [21] |

| PQTF8 | PC₇₁BM | 0.58 | 2.50 | 43 | 0.62 | [10] |

Conclusion and Future Outlook

Diethynylfluorene derivatives have firmly established themselves as a versatile and high-performance class of materials for organic electronics. Their modular synthesis, excellent photophysical properties, and good charge transport characteristics have enabled significant progress in OLEDs, OFETs, and OSCs. The in-depth understanding of their structure-property relationships, facilitated by a combination of experimental and computational techniques, continues to drive the design of new and improved materials.

Future research in this area will likely focus on several key directions:

-

Development of Novel Monomers and Polymers: The exploration of new aromatic dihalides for copolymerization with diethynylfluorene will lead to materials with even more finely tuned electronic properties and enhanced device performance.

-

Morphology Control: A deeper understanding and control of the solid-state packing and thin-film morphology of these polymers will be crucial for maximizing charge transport and device efficiency.

-

Device Engineering: The optimization of device architectures and interfacial layers will be essential to fully exploit the potential of diethynylfluorene-based materials.

-

Stability and Longevity: Improving the operational stability and lifetime of devices incorporating these materials remains a critical challenge for their commercialization.

The continued exploration of the rich chemical and physical landscape of diethynylfluorene derivatives promises to unlock new frontiers in organic electronics, paving the way for flexible, low-cost, and high-performance electronic devices that will shape the future of technology.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. youtube.com [youtube.com]

- 7. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. uu.diva-portal.org [uu.diva-portal.org]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,7-diethynyl-9,9-dialkylfluorenes in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,7-diethynyl-9,9-dialkylfluorene derivatives in common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these versatile compounds in their work. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to empower users to make informed decisions regarding solvent selection and handling of these materials.

Introduction: The Importance of Solubilizing 2,7-diethynyl-9,9-dialkylfluorenes

The 2,7-diethynyl-9,9-dialkylfluorene core is a privileged scaffold in modern organic electronics and materials science. The rigid, planar fluorene unit provides exceptional thermal and chemical stability, while the ethynyl groups at the 2 and 7 positions offer versatile handles for further chemical transformations, such as cross-coupling reactions to construct conjugated polymers and dendrimers. The dialkyl substitution at the 9-position is a critical design feature that imparts solubility to the otherwise intractable fluorene core.

Understanding and controlling the solubility of these derivatives is paramount for their successful application. Proper solvent selection is crucial for:

-

Synthesis and Purification: Ensuring reactants are in the same phase for efficient reaction and facilitating purification techniques like chromatography and recrystallization.

-

Materials Processing: Enabling the formation of high-quality thin films for electronic devices through techniques such as spin-coating and printing.

-

Biological Applications: In the context of drug development, solubility in biologically relevant media is a key determinant of bioavailability and efficacy.

This guide will delve into the factors governing the solubility of 2,7-diethynyl-9,9-dialkylfluorenes, provide qualitative and extrapolated quantitative solubility data, and detail an experimental protocol for precise solubility determination.

Factors Influencing the Solubility of 2,7-diethynyl-9,9-dialkylfluorenes

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a useful starting point, indicating that non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

The Role of the 9,9-dialkyl Substituents

The introduction of two alkyl chains at the C9 position of the fluorene ring is the single most important structural modification for enhancing solubility. These alkyl groups disrupt the close packing of the planar fluorene molecules in the solid state, thereby weakening the intermolecular π-π stacking interactions. This disruption lowers the lattice energy of the solid, making it easier for solvent molecules to surround and solvate individual fluorene molecules.

The length of the alkyl chains plays a significant role. Longer alkyl chains (e.g., hexyl, octyl) generally lead to higher solubility in non-polar organic solvents due to increased van der Waals interactions with the solvent molecules. This is a critical consideration for researchers designing new fluorene-based materials for solution-processable applications. For instance, poly(9,9-di-n-octylfluorenyl-2,7-diyl) is known to be soluble in common organic solvents like chloroform.[1]

The Influence of the 2,7-diethynyl Groups

The ethynyl (acetylenic) groups at the 2 and 7 positions introduce a degree of polarity to the fluorene core. The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp2-hybridized carbons of the aromatic rings, leading to a small dipole moment. This can slightly enhance solubility in moderately polar solvents. However, the dominant characteristic of the 2,7-diethynyl-9,9-dialkylfluorene molecule remains its large, non-polar aromatic surface area and the aliphatic side chains.

The Nature of the Organic Solvent

The choice of solvent is critical. Solvents that can effectively interact with the fluorene derivative will lead to higher solubility. Key solvent properties to consider include:

-

Polarity: A solvent's polarity will determine its ability to interact with the polarizable π-system of the fluorene and the small dipoles of the ethynyl groups.

-

Aromaticity: Aromatic solvents like toluene and xylene can engage in favorable π-π stacking interactions with the fluorene core, contributing to solubility.

-

Dispersive Forces: Non-polar aliphatic solvents will primarily interact through weaker van der Waals or dispersive forces.

Qualitative and Estimated Quantitative Solubility

Table 1: Qualitative Solubility of 9,9-dialkylfluorene Derivatives in Common Organic Solvents

| Solvent | Polarity Index | General Solubility | Rationale and Insights |

| Chloroform (CHCl₃) | 4.1 | High | A good solvent for many organic compounds, its moderate polarity and ability to form weak hydrogen bonds can aid in solvating the fluorene core. |

| Tetrahydrofuran (THF) | 4.0 | High | A versatile solvent with moderate polarity and the ability to act as a Lewis base, which can interact with the π-system of the fluorene. |

| Toluene | 2.4 | High | An aromatic solvent that can engage in favorable π-π stacking with the fluorene core, leading to good solubility. |

| Dichloromethane (DCM) | 3.1 | Good | Similar to chloroform, it is a good solvent for a wide range of organic molecules. |

| Hexane | 0.1 | Moderate to Low | As a non-polar aliphatic solvent, its ability to dissolve the fluorene derivative will depend heavily on the length of the alkyl chains at the C9 position. Longer chains will favor solubility. |

| Methanol | 5.1 | Low | A polar protic solvent that is generally a poor choice for dissolving large, non-polar molecules like fluorene derivatives. Some substituted 9,9-diethylfluorenes show limited solubility.[2] |

| Acetonitrile | 5.8 | Low | A polar aprotic solvent that is typically not suitable for dissolving these compounds. |

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for the parent fluorene molecule are:

-

δD (Dispersion): 21.3 MPa½

-

δP (Polar): 1.7 MPa½

-

δH (Hydrogen Bonding): 1.7 MPa½

These values reflect the predominantly non-polar, aromatic character of the fluorene core. The introduction of long alkyl chains at the C9 position would be expected to slightly decrease the overall δD and δP values, bringing them closer to those of non-polar solvents. The ethynyl groups at the 2,7-positions would slightly increase the δP and δH values.

By comparing the estimated HSP of a 2,7-diethynyl-9,9-dialkylfluorene with the known HSP of various solvents (Table 2), a researcher can make a more informed prediction of solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

Data sourced from various online databases and literature.

A smaller difference in the HSP values between the solute and the solvent suggests a higher likelihood of dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of precise quantitative data, experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of a 2,7-diethynyl-9,9-dialkylfluorene derivative in a given organic solvent.

Materials and Equipment

-

2,7-diethynyl-9,9-dialkylfluorene sample (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC

Experimental Workflow

Caption: Experimental workflow for determining the solubility of a 2,7-diethynyl-9,9-dialkylfluorene.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the 2,7-diethynyl-9,9-dialkylfluorene compound into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24 to 48 hours. This extended time ensures that the dissolution equilibrium is reached.

-

-

Sampling and Dilution:

-

After equilibration, carefully remove the vial and allow any undissolved solid to settle.

-

Using a volumetric pipette, withdraw a known volume of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, dry volumetric flask. This step is critical to remove any suspended microparticles.

-

Dilute the filtered aliquot to a known final volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of the fluorene derivative with known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Conclusion and Future Outlook

The solubility of 2,7-diethynyl-9,9-dialkylfluorenes is a critical parameter that dictates their processability and application. While precise quantitative data remains a subject for further investigation, a strong understanding of the underlying physicochemical principles allows for rational solvent selection. The strategic incorporation of long alkyl chains at the C9 position is the key to achieving high solubility in common non-polar and moderately polar organic solvents.

For researchers and developers working with these promising materials, the experimental protocol detailed in this guide provides a robust framework for accurately determining solubility, thereby enabling the optimization of synthetic procedures, material formulations, and device fabrication processes. As the field of organic electronics continues to advance, a deeper understanding and a more extensive database of the solubility of these and related compounds will be invaluable.

References

-

ResearchGate. 2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... Available at: [Link]

-

National Center for Biotechnology Information. Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Available at: [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC press, 2007.

-

Abbott, S. Hansen Solubility Parameters in Practice. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

A Technical Guide to Terminal Alkyne Functionalized Fluorene Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of terminal alkyne functionalized fluorene building blocks, focusing on their synthesis, unique properties, and diverse applications. As foundational components in materials science and medicinal chemistry, these molecules offer a unique combination of a rigid, highly fluorescent fluorene core with the versatile reactivity of a terminal alkyne.

The Strategic Importance of the Ethynyl-Fluorene Scaffold

The fluorene moiety is a polycyclic aromatic hydrocarbon renowned for its rigid, planar structure, high thermal stability, and strong blue fluorescence.[1][2] These intrinsic characteristics make fluorene derivatives prime candidates for organic electronic applications.[1][3] Functionalization at the C-9 position with alkyl groups (e.g., dimethyl, dioctyl) enhances solubility and prevents aggregation, which can otherwise quench fluorescence.[2][4]

The introduction of a terminal alkyne (–C≡CH) group, typically at the C-2 or C-7 positions, transforms the passive fluorene core into a versatile building block. This functional group serves two primary purposes:

-

Modulation of Electronic Properties : The triple bond extends the π-conjugated system of the fluorene core, which can tune the molecule's absorption and emission properties.[2]

-

A Reactive Handle for Conjugation : The terminal alkyne is a gateway for a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

Core Synthetic Methodologies

The most prevalent and robust method for installing a terminal alkyne onto a fluorene scaffold is the Sonogashira cross-coupling reaction .[5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Causality in Synthesis: A Two-Step Approach

A direct Sonogashira coupling with acetylene gas is feasible but often impractical and hazardous. A safer, more controlled, and higher-yielding strategy involves a two-step sequence:

-

Step 1: Coupling with a Silyl-Protected Alkyne : The reaction is first performed using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA). The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling (Glaser coupling) and improves its stability and handling.

-

Step 2: Silyl Group Deprotection : The TMS group is then selectively removed under mild basic conditions to reveal the terminal alkyne.[7][8]

This two-step process provides a reliable and self-validating system. Successful isolation of the silylated intermediate confirms the carbon-carbon bond formation, and the subsequent deprotection is typically a high-yielding, clean conversion.

Visualizing the General Synthetic Workflow

Caption: General synthesis of terminal alkyne functionalized fluorenes.

Detailed Experimental Protocol: Synthesis of 2-Ethynyl-9,9-dimethylfluorene

This protocol details a reliable method starting from commercially available 2-bromo-9,9-dimethylfluorene.

Part A: Sonogashira Coupling with Trimethylsilylacetylene

-

Objective : To synthesize 2-((trimethylsilyl)ethynyl)-9,9-dimethylfluorene.

-

Rationale : This step utilizes a palladium and copper co-catalyzed reaction to couple the aryl bromide with TMS-acetylene.[9] The choice of an amine base like triethylamine (TEA) is crucial as it acts as both a base to deprotonate the alkyne and a solvent. Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and unwanted side reactions.

Methodology:

-

Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add 2-bromo-9,9-dimethylfluorene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Solvent and Reagent Addition : Add anhydrous triethylamine (TEA) and tetrahydrofuran (THF) in a 2:1 ratio. Bubble argon through the mixture for 15 minutes to ensure deoxygenation.

-

Alkyne Addition : Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Reaction : Stir the mixture at 60°C and monitor by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-6 hours).

-

Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.

Part B: Deprotection of the Trimethylsilyl Group

-

Objective : To synthesize the final product, 2-ethynyl-9,9-dimethylfluorene.

-

Rationale : The TMS group is labile under basic conditions. A mild base like potassium carbonate in methanol is highly effective and selective for this transformation, leaving other functional groups intact.[7][8] The reaction is typically fast and clean.

Methodology:

-

Reaction Setup : Dissolve the silylated intermediate from Part A (1.0 eq) in a 3:1 mixture of THF and methanol.

-

Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-